Cas no 2138092-03-0 (3-(1-phenylcyclopropyl)methoxyazetidine)

3-(1-phenylcyclopropyl)methoxyazetidine is a versatile organic compound with significant synthetic utility. Its azetidine ring structure provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis. The presence of a phenylcyclopropyl group offers aromaticity and steric hindrance, facilitating complex transformations. This compound's unique structure and properties make it an attractive choice for developing advanced organic molecules.
3-(1-phenylcyclopropyl)methoxyazetidine structure
2138092-03-0 structure
Product name:3-(1-phenylcyclopropyl)methoxyazetidine
CAS No:2138092-03-0
MF:C13H17NO
MW:203.280183553696
CID:5866861
PubChem ID:165863232

3-(1-phenylcyclopropyl)methoxyazetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(1-phenylcyclopropyl)methoxyazetidine
    • 2138092-03-0
    • 3-[(1-phenylcyclopropyl)methoxy]azetidine
    • EN300-1146566
    • Inchi: 1S/C13H17NO/c1-2-4-11(5-3-1)13(6-7-13)10-15-12-8-14-9-12/h1-5,12,14H,6-10H2
    • InChI Key: SPVIXPTXWJLCRX-UHFFFAOYSA-N
    • SMILES: O(C1CNC1)CC1(C2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 203.131014166g/mol
  • Monoisotopic Mass: 203.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų
  • XLogP3: 1.7

3-(1-phenylcyclopropyl)methoxyazetidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1146566-5.0g
3-[(1-phenylcyclopropyl)methoxy]azetidine
2138092-03-0
5g
$3894.0 2023-05-26
Enamine
EN300-1146566-1.0g
3-[(1-phenylcyclopropyl)methoxy]azetidine
2138092-03-0
1g
$1343.0 2023-05-26
Enamine
EN300-1146566-0.25g
3-[(1-phenylcyclopropyl)methoxy]azetidine
2138092-03-0 95%
0.25g
$972.0 2023-10-25
Enamine
EN300-1146566-0.05g
3-[(1-phenylcyclopropyl)methoxy]azetidine
2138092-03-0 95%
0.05g
$888.0 2023-10-25
Enamine
EN300-1146566-2.5g
3-[(1-phenylcyclopropyl)methoxy]azetidine
2138092-03-0 95%
2.5g
$2071.0 2023-10-25
Enamine
EN300-1146566-0.5g
3-[(1-phenylcyclopropyl)methoxy]azetidine
2138092-03-0 95%
0.5g
$1014.0 2023-10-25
Enamine
EN300-1146566-10.0g
3-[(1-phenylcyclopropyl)methoxy]azetidine
2138092-03-0
10g
$5774.0 2023-05-26
Enamine
EN300-1146566-0.1g
3-[(1-phenylcyclopropyl)methoxy]azetidine
2138092-03-0 95%
0.1g
$930.0 2023-10-25
Enamine
EN300-1146566-5g
3-[(1-phenylcyclopropyl)methoxy]azetidine
2138092-03-0 95%
5g
$3065.0 2023-10-25
Enamine
EN300-1146566-10g
3-[(1-phenylcyclopropyl)methoxy]azetidine
2138092-03-0 95%
10g
$4545.0 2023-10-25

Additional information on 3-(1-phenylcyclopropyl)methoxyazetidine

Professional Introduction to Compound with CAS No. 2138092-03-0 and Product Name: 3-(1-phenylcyclopropyl)methoxyazetidine

The compound with the CAS number 2138092-03-0 and the product name 3-(1-phenylcyclopropyl)methoxyazetidine represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of 3-(1-phenylcyclopropyl)methoxyazetidine incorporates a phenylcyclopropyl moiety, which is known for its ability to modulate biological pathways through precise interactions with target proteins and enzymes.

Recent research in the field of drug discovery has highlighted the importance of heterocyclic compounds in designing molecules with enhanced pharmacological properties. The azetidine ring in 3-(1-phenylcyclopropyl)methoxyazetidine serves as a versatile scaffold, allowing for modifications that can fine-tune its biological activity. This structural feature has been extensively studied for its role in improving binding affinity and selectivity, which are critical factors in the development of effective pharmaceuticals.

One of the most compelling aspects of 3-(1-phenylcyclopropyl)methoxyazetidine is its potential in addressing unmet medical needs. Current research indicates that this compound exhibits promising activity against various disease targets, including those associated with inflammation, cancer, and neurodegenerative disorders. The phenylcyclopropyl group, in particular, has been shown to interact with specific binding sites on enzymes and receptors, leading to therapeutic effects that are both potent and selective.

The synthesis of 3-(1-phenylcyclopropyl)methoxyazetidine involves sophisticated chemical methodologies that highlight the ingenuity of modern synthetic organic chemistry. The process typically requires multi-step reactions, including functional group transformations and ring-closing reactions, to achieve the desired molecular architecture. These synthetic strategies not only demonstrate the compound's synthetic feasibility but also underscore the expertise required to develop such molecules for clinical applications.

In vitro studies have been instrumental in elucidating the pharmacological profile of 3-(1-phenylcyclopropyl)methoxyazetidine. These studies have revealed that the compound exhibits significant inhibitory activity against key enzymes involved in disease pathogenesis. For instance, preliminary data suggest that it may interfere with the activity of cyclooxygenase (COX) enzymes, which are central mediators of inflammation. Additionally, its interaction with other enzymes such as kinases and phosphodiesterases has been explored, providing insights into its potential therapeutic mechanisms.

The pharmacokinetic properties of 3-(1-phenylcyclopropyl)methoxyazetidine are also of great interest. Research indicates that this compound demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for its clinical efficacy. Studies have shown that it exhibits moderate solubility in both aqueous and lipid environments, facilitating its transport across biological membranes. Furthermore, preliminary toxicology studies suggest that it is well-tolerated at relevant doses, making it a promising candidate for further development.

Advances in computational chemistry have further enhanced our understanding of 3-(1-phenylcyclopropyl)methoxyazetidine's interactions with biological targets. Molecular docking simulations have been employed to predict how this compound binds to its intended receptors and enzymes. These simulations not only validate experimental findings but also provide valuable insights into optimizing its structure for improved potency and selectivity. By leveraging computational tools, researchers can accelerate the drug discovery process and identify novel analogs with enhanced pharmacological properties.

The integration of 3-(1-phenylcyclopropyl)methoxyazetidine into clinical trials represents a significant milestone in its development journey. Current trials are focused on evaluating its efficacy and safety in patients suffering from specific medical conditions. These trials employ rigorous methodologies to assess various parameters, including dose-response relationships, pharmacokinetic profiles, and adverse event monitoring. The outcomes of these trials will provide critical data to support regulatory approval and eventual commercialization.

The broader implications of 3-(1-phenylcyclopropyl)methoxyazetidine extend beyond individual therapeutic applications. Its success could pave the way for the development of other structurally related compounds with similar or improved pharmacological profiles. This underscores the importance of investing in fundamental research to uncover novel molecular entities that can address a wide range of diseases.

In conclusion,3-(1-phenylcyclopropyl)methoxyazetidine represents a promising advancement in medicinal chemistry with significant potential for therapeutic applications. Its unique structural features, coupled with favorable pharmacological properties, make it an attractive candidate for further development. As research continues to uncover new insights into its mechanisms of action and clinical efficacy,this compound is poised to play a vital role in addressing unmet medical needs.

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